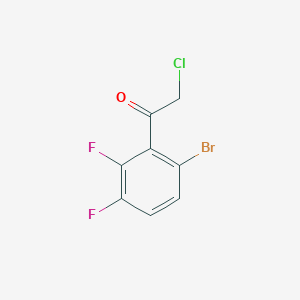
6'-Bromo-2',3'-difluorophenacyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Bromo-2’,3’-difluorophenacyl chloride is an organic compound with the molecular formula C8H4BrClF2O It is a derivative of phenacyl chloride, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-2’,3’-difluorophenacyl chloride typically involves the halogenation of 2’,3’-difluorophenacyl chloride. One common method is the bromination of 2’,3’-difluorophenacyl chloride using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) chloride (FeCl3). The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 6’-Bromo-2’,3’-difluorophenacyl chloride may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-2’,3’-difluorophenacyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
6’-Bromo-2’,3’-difluorophenacyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Employed in the synthesis of bioactive compounds and as a probe in biochemical studies.
Medicine: Potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6’-Bromo-2’,3’-difluorophenacyl chloride depends on its application. In nucleophilic substitution reactions, the chloride group is displaced by a nucleophile, forming a new bond. In coupling reactions, the compound undergoes oxidative addition and transmetalation steps, facilitated by a palladium catalyst, to form carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
6’-Bromo-2’,3’-difluorophenacyl bromide: Similar structure but with a bromide instead of a chloride group.
2-Bromo-1-(6-bromo-2,3-difluorophenyl)ethanone: Another brominated derivative with similar reactivity.
6-Bromo-2,3-difluorophenol: A related compound with a hydroxyl group instead of a chloride.
Uniqueness
6’-Bromo-2’,3’-difluorophenacyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms on the phenyl ring can influence the compound’s electronic properties and reactivity, making it valuable in various synthetic applications.
Properties
Molecular Formula |
C8H4BrClF2O |
|---|---|
Molecular Weight |
269.47 g/mol |
IUPAC Name |
1-(6-bromo-2,3-difluorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H4BrClF2O/c9-4-1-2-5(11)8(12)7(4)6(13)3-10/h1-2H,3H2 |
InChI Key |
AGLBORIQZRNRIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)C(=O)CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















